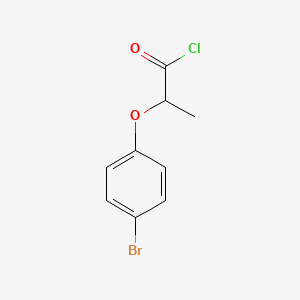
2-(4-Bromophenoxy)propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenoxy)propanoyl chloride is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of propanoyl chloride, where the hydrogen atom in the phenoxy group is substituted with a bromine atom. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)propanoyl chloride typically involves the reaction of 4-bromophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Bromophenol+Propanoyl chloride→2-(4-Bromophenoxy)propanoyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenoxy)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-bromophenol and propanoic acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 4-bromophenoxypropanoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) or an acid catalyst.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl3) as catalysts.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
4-Bromophenol and Propanoic Acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenoxy)propanoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent for the modification of proteins and peptides.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds and drug candidates.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenoxy)propanoyl chloride involves nucleophilic acyl substitution reactions. The carbonyl carbon of the acyl chloride is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group (chloride ion) to form the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromo-2-chlorophenoxy)propanoyl chloride: Similar in structure but with an additional chlorine atom on the phenoxy ring.
4-Bromophenylacetyl chloride: Similar acyl chloride with a different alkyl chain.
4-Bromobenzoyl chloride: Similar acyl chloride with a benzoyl group instead of a propanoyl group.
Uniqueness
2-(4-Bromophenoxy)propanoyl chloride is unique due to the presence of the bromophenoxy group, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, and the phenoxy group can influence the electronic properties of the molecule, making it a valuable intermediate in organic synthesis and research applications.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMKCZJMSGRBSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
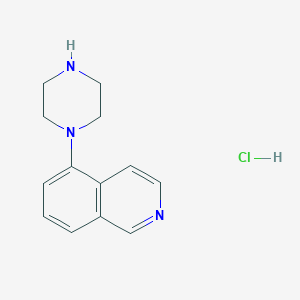
![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)

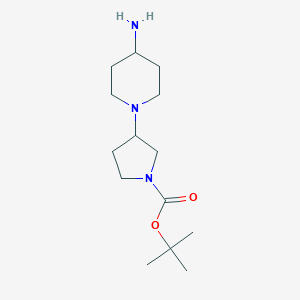
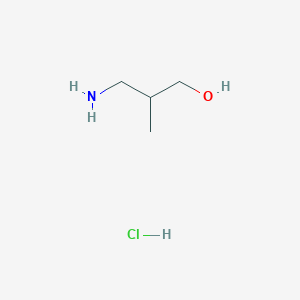
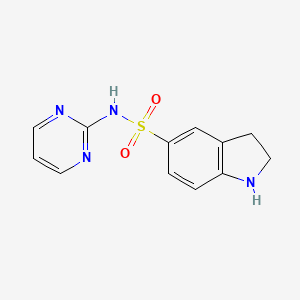
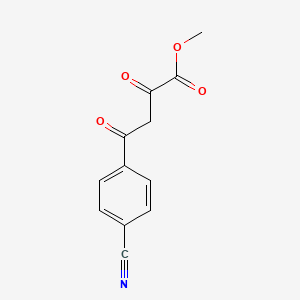






![3-{[(3-Methylcyclohexyl)oxy]methyl}aniline](/img/structure/B1372777.png)
